molecular formula C8H5F3O3 B6285303 (2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid CAS No. 65865-29-4

(2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B6285303
CAS No.: 65865-29-4
M. Wt: 206.12 g/mol
InChI Key: VPZXPSZUDWNYGT-UHFFFAOYSA-N
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Description

(2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of enaminones and N-tosylhydrazones in a copper-catalyzed cascade reaction to form highly functionalized trifluoromethyl-substituted furan derivatives . This method allows for the synthesis of 2-amino-3-trifluoromethyl-substituted furan derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of (2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid may involve large-scale synthesis using similar catalytic methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological activity. The furan ring and prop-2-enoic acid moiety may also contribute to the compound’s overall effect by facilitating interactions with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid is unique due to its specific combination of a trifluoromethyl group, furan ring, and prop-2-enoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

65865-29-4

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

IUPAC Name

3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)6-3-1-5(14-6)2-4-7(12)13/h1-4H,(H,12,13)

InChI Key

VPZXPSZUDWNYGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)C=CC(=O)O

Purity

95

Origin of Product

United States

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